Shearinine D

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

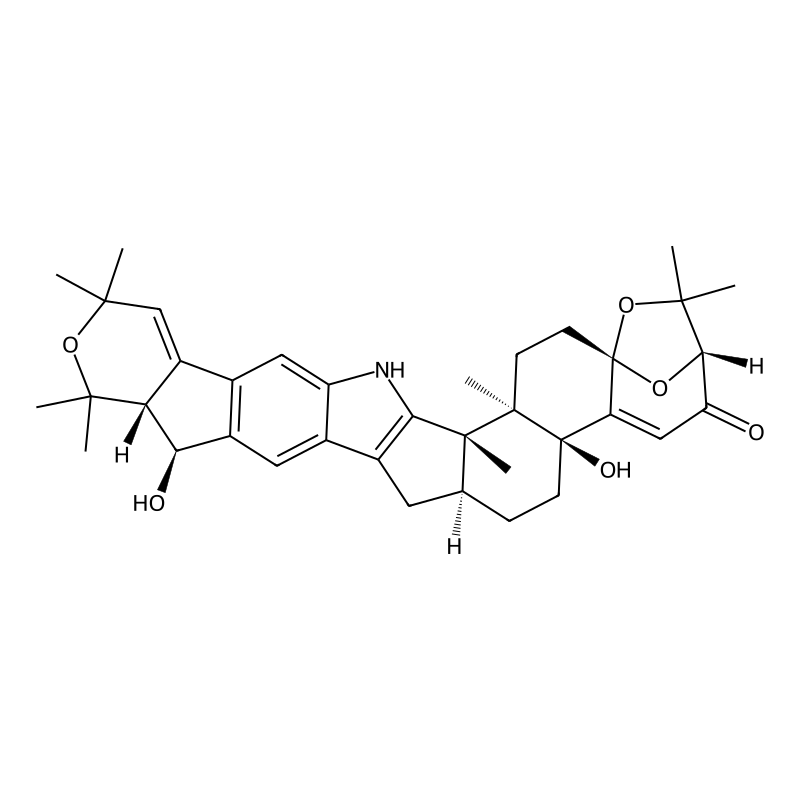

Shearinine D is a complex indole diterpenoid, classified as a terpene-indole alkaloid, primarily isolated from the endophytic fungus Penicillium janthinellum. Its molecular formula is , indicating a highly condensed structure with multiple functional groups, including an indole moiety and a diketopiperazine component. The compound exhibits unique structural features, such as a dioxabicyclo[3.2.1]octane motif, which contribute to its biological activities and potential applications in various fields .

- Prins Cyclization: This reaction forms the diene component necessary for the subsequent steps.

- Stille Coupling: Used to couple two complex fragments that constitute Shearinine D.

- Oxidative Indole Formation: This step is crucial for establishing the indole structure within the compound.

- Deprotection Reactions: Mild conditions are employed to remove protecting groups from the benzylic alcohol and indole, completing the synthesis .

These reactions highlight the intricate synthetic pathways required to access this compound, emphasizing its complexity.

Shearinine D has demonstrated significant biological activity, particularly as an antimicrobial agent. It has been shown to inhibit the biofilm formation of Candida albicans, a common fungal pathogen, and disrupt existing biofilms when used in combination with amphotericin B, enhancing its antifungal efficacy. Additionally, it exhibits activity against other pathogens in various studies, suggesting its potential utility in medical applications .

The total synthesis of Shearinine D has been achieved through several innovative methods:

- Convergent Synthesis: This method involves assembling two complex fragments using Stille coupling and oxidative indole formation.

- Sharpless Dihydroxylation/Achmatowicz Reaction: A one-pot sequence that effectively installs the dioxabicyclo[3.2.1]octane motif essential for the compound's structure .

- Photo-Nazarov Cyclization: This reaction has been explored for synthesizing related indole diterpenoids and contributes to understanding the formation of similar compounds .

These methods reflect ongoing research efforts aimed at improving synthetic efficiency and exploring new derivatives.

Shearinine D's unique properties suggest several potential applications:

- Antimicrobial Agents: Its efficacy against Candida albicans positions it as a candidate for developing new antifungal therapies.

- Agricultural Uses: Due to its bioactivity against various pathogens, it may be explored as a natural pesticide or growth enhancer.

- Pharmaceutical Research: The compound's complex structure and biological activities make it a target for further drug development studies .

Research indicates that Shearinine D interacts with various biological systems, particularly in its role as an antimicrobial agent. Studies have shown that it can alter behavioral defenses in host organisms, such as leafcutter ants infected by Escovopsis fungi. These interactions suggest that Shearinine D may influence microbial communities and host-pathogen dynamics, warranting further investigation into its ecological roles and potential therapeutic uses .

Shearinine D shares structural and functional similarities with several other compounds within the indole diterpenoid family. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Janthitrem A | Indole core with trans-hydrindane moiety | Antifungal properties |

| Paspaline | Indole diterpenoid structure | Inhibitory effects on fungal growth |

| Terpendoles | Tetracyclic core structure | Antimicrobial activity |

| Penitrems | Similar indole framework | Neuroactive properties |

Uniqueness of Shearinine D

Shearinine D is distinguished by its specific combination of structural motifs and its potent bioactivity against Candida albicans, making it a unique member of this chemical family. Its complex synthesis pathways further highlight its uniqueness compared to other related compounds, which may not exhibit the same level of biological activity or structural intricacy .

The biosynthesis of Shearinine D follows the highly conserved core indole diterpenoid biosynthetic framework that is fundamental to all indole diterpene natural products [1] [2]. This framework represents the essential enzymatic machinery required for constructing the basic indole diterpenoid skeleton from which Shearinine D and related compounds are derived [3] [4].

The core biosynthetic pathway involves a sequential series of enzymatic transformations that begin with simple precursor molecules and culminate in the formation of paspaline, the first stable indole diterpenoid intermediate [1] [5]. The pathway requires the coordinated action of five essential enzymes: geranylgeranyl diphosphate synthase (PaxG), aromatic prenyltransferase (PaxM), indole prenyltransferase (PaxC), terpene cyclase (IdtB/IdtA/IdtS), and cytochrome P450 monooxygenase (PaxP) [1] [4].

Core Enzyme Functions and Substrate Specificities

The initial step involves PaxG, which catalyzes the formation of geranylgeranyl diphosphate from farnesyl diphosphate and isopentenyl diphosphate [1]. This enzyme provides the twenty-carbon isoprenoid backbone that will ultimately form the terpene portion of Shearinine D [2]. PaxM subsequently catalyzes the prenylation of indole-3-glycerol phosphate with geranylgeranyl diphosphate to produce 3-geranylgeranylindole [1] [5].

The third enzymatic step involves PaxC, an indole prenyltransferase that accepts 3-geranylgeranylindole as substrate and catalyzes additional prenylation reactions [6] [7]. Research has demonstrated that PaxC exhibits broad substrate specificity, accepting both indole and indole-3-glycerol phosphate as prenyl acceptors [8] [7]. The enzyme shows remarkable catalytic flexibility, with kinetic studies revealing a slightly lower catalytic efficiency for farnesyl diphosphate (16.6 s⁻¹ mM⁻¹) compared to geranylgeranyl diphosphate (278.1 s⁻¹ mM⁻¹) [7].

Terpene Cyclase Activity and Ring Formation

Recent investigations have revealed critical insights into the fourth step of core indole diterpenoid biosynthesis, which involves terpene cyclase-mediated ring formation [4]. Contrary to previous assumptions, the formation of the tetrahydropyran ring system characteristic of paspaline is catalyzed by a previously overlooked enzyme encoded by the idtA gene, rather than IdtB as previously believed [4]. This discovery has fundamentally revised understanding of core indole diterpenoid biosynthesis.

The IdtA terpene cyclase is found in Eurotiomycetes fungi, while in Sordariomycetes fungi, an unrelated protein IdtS performs the same catalytic function [4]. This represents convergent evolution toward the same chemical transformation through distinct enzymatic solutions [4]. All biosynthetic gene clusters known to specify production of tetrahydropyran-containing indole diterpenoids include either an idtA or idtS gene [4].

Metabolic Flux and Pathway Regulation

The core biosynthetic framework represents the commitment point for metabolic flux toward indole diterpenoid production [9]. Expression studies in Penicillium paxilli have demonstrated that deletion of any core enzyme genes (paxG, paxM, or paxC) results in complete absence of detectable indole diterpenoids [5]. This indicates that all five core enzymes are absolutely required for paspaline biosynthesis and subsequent Shearinine D formation [5].

| Enzyme | Function | Substrate | Product | Location in Pathway |

|---|---|---|---|---|

| PaxG | Geranylgeranyl diphosphate synthase | Farnesyl diphosphate + isopentenyl diphosphate | Geranylgeranyl diphosphate | Step 1 |

| PaxM | Aromatic prenyltransferase | Indole-3-glycerol phosphate + geranylgeranyl diphosphate | 3-geranylgeranylindole | Step 2 |

| PaxC | Indole prenyltransferase | 3-geranylgeranylindole | Prenylated indole derivatives | Step 3 |

| IdtB/IdtA/IdtS | Terpene cyclase | Epoxy-3-geranylgeranylindole | Paspaline | Step 4 |

| PaxP | Cytochrome P450 monooxygenase | Paspaline | Paxilline precursors | Step 5+ |

Role of Cytochrome P450 Oxidases in Functionalization

Cytochrome P450 monooxygenases play essential roles in the functionalization and structural diversification of indole diterpenoids, including Shearinine D [10] [11]. These enzymes catalyze a diverse array of oxidative transformations that introduce functional groups and create additional ring systems on the core indole diterpenoid scaffold [10] [12].

Mechanistic Diversity of Cytochrome P450 Transformations

Research has identified numerous cytochrome P450 enzymes involved in indole diterpenoid biosynthetic pathways, including LtmQ, LtmP, TerQ, TerP, LtmK, TerK, and LtmJ [10]. These enzymes exhibit remarkable catalytic versatility, performing hydroxylations, epoxidations, and oxidative cyclizations [10] [13]. P450 monooxygenases can catalyze three-step oxidation sequences of diene intermediates to form 5/6 bicyclic systems [10].

Studies of indole metabolism by cytochrome P450 enzymes have revealed their capacity for oxidative coupling reactions [12]. Human cytochrome P450 2A6 demonstrates the highest activity for indole oxidation, followed by P450s 2C19 and 2E1 [12]. These enzymes can catalyze the formation of diverse products including indoxyl, isatin, 6-hydroxyindole, dioxindole, and oxindole [12].

Substrate Recognition and Catalytic Specificity

The substrate recognition patterns of cytochrome P450 enzymes in indole diterpenoid biosynthesis demonstrate remarkable specificity toward their cognate substrates [11] [13]. Functional crosstalk studies between discrete indole terpenoid gene clusters have revealed that cytochrome P450 monooxygenases such as SesQ and SesJ exhibit high selectivity for their natural substrates [13].

SesJ catalyzes multistep reactions involving epoxidation, hydroxylation, and oxidative cyclization to form compounds with A/B ring structures on the indole moiety [13]. These transformations proceed through carefully orchestrated reaction sequences that generate specific stereochemical outcomes [13]. The observation of minor cis diastereomers alongside major trans products indicates the intricate stereochemical control exerted by these enzymes [13].

Oxidative Functionalization Patterns

Cytochrome P450 enzymes contribute significantly to the structural complexity of Shearinine D through their oxidative functionalization capabilities [10] [14]. The broad substrate promiscuity observed in some plant cytochrome P450 enzymes suggests evolutionary advantages for gene retention and diversification [14]. However, indole diterpenoid P450s generally exhibit high substrate specificity, reflecting their specialized roles in secondary metabolite biosynthesis [10] [11].

The activation of silent biosynthetic gene clusters through exogenous P450 gene expression has emerged as an effective strategy for natural product discovery [11]. Studies with Aspergillus oryzae transformants containing exogenous P450 gene AstB have successfully activated indole diterpenoid biosynthetic gene clusters, leading to the production of novel compounds [11].

| P450 Enzyme | Organism | Function | Product Class |

|---|---|---|---|

| LtmQ | Epichloë festucae | Hydroxylation reactions | Lolitrems |

| LtmP | Epichloë festucae | Epoxidation and hydroxylation | Lolitrems |

| TerQ | Tolypocladium album | Hydroxylation reactions | Terpendoles |

| TerP | Tolypocladium album | Epoxidation and hydroxylation | Terpendoles |

| LtmJ | Epichloë festucae | Oxidative cyclization | Lolitrems |

| PaxP | Penicillium paxilli | Paspaline hydroxylation | Paxilline derivatives |

| JanQ | Penicillium janthinellum | Oxidative modifications in shearinine pathway | Shearinines |

Tandem Prenyltransferase Activity in Skeleton Assembly

The assembly of the Shearinine D skeleton involves sophisticated tandem prenyltransferase activities that install multiple prenyl groups at specific positions on the indole diterpenoid core [15] [8]. These enzymatic modifications are critical for generating the structural complexity characteristic of Shearinine D and related compounds [16] [17].

Prenyltransferase Substrate Specificity and Regioselectivity

Prenyltransferases involved in indole diterpenoid biosynthesis demonstrate remarkable regioselectivity and substrate specificity [6] [7]. The enzyme PaxD from Penicillium paxilli catalyzes stepwise regular-type diprenylation at the 21 and 22 positions of paxilline using dimethylallyl diphosphate as the prenyl donor [7] [18]. This enzyme accepts paspaline and related compounds as substrates, demonstrating broad substrate tolerance within the indole diterpenoid family [7].

Comparative studies of AtmD from Aspergillus flavus have revealed contrasting prenylation specificities [7] [18]. AtmD catalyzes reverse monoprenylation of paxilline at either the 20 or 21 position, representing a fundamentally different prenylation mode compared to PaxD [7]. Remarkably, when paspaline is used as substrate, AtmD catalyzes regular monoprenylation at either the 21 or 22 position, indicating that substrate structure influences prenylation mode [7] [18].

Mechanistic Insights into Prenyl Transfer Reactions

Research into prenyltransferase mechanisms has revealed that these enzymes utilize zinc-thiolate activation of sulfur nucleophiles for efficient catalysis [19]. Kinetic isotope effect measurements with deuterium and carbon-13 isotopomers suggest transition states involving significant carbocationic character at the prenyl donor [19]. The reactions proceed with clean inversion of stereochemistry at the prenyl diphosphate, indicating concerted attack by the nucleophile with departure of the diphosphate leaving group [19].

The DMATS superfamily of prenyltransferases, which includes many fungal indole prenyltransferases, consists of soluble proteins that exhibit broad substrate specificity [6]. These enzymes typically accept tryptophan, simple indole derivatives, tryptophan-containing cyclic dipeptides, and other indole-containing structures as aromatic substrates [6]. Dimethylallyl diphosphate serves as the preferred prenyl donor for most DMATS family enzymes [6].

Tandem Prenylation in Shearinine Biosynthesis

The biosynthesis of Shearinine D involves specific tandem prenylation events that create the characteristic prenyl moiety arrangements found in this compound [16] [15]. Studies of the shearinine biosynthetic pathway have identified the JanQDOJ enzymatic system responsible for late-stage modifications [16] [15]. The JanD enzyme likely functions as a prenyltransferase involved in installing prenyl groups at specific positions on shearinine precursors [15].

Heterologous expression studies using Aspergillus oryzae have enabled detailed characterization of the shearinine biosynthetic pathway [16] [15]. The late-stage biosynthetic pathway involves four enzymatic reactions that diversify the tandem prenyl moiety characteristic of shearinines [16]. This diversification represents a key mechanism for generating structural variety within the shearinine family of compounds [15].

| Enzyme | Substrate Acceptor | Prenyl Donor | Regioselectivity | Type | Organism |

|---|---|---|---|---|---|

| PaxC | Indole-3-glycerol phosphate | Geranylgeranyl diphosphate | C-3 of indole | Regular prenylation | Penicillium paxilli |

| PaxD | Paxilline | Dimethylallyl diphosphate | C-21, C-22 | Regular diprenylation | Penicillium paxilli |

| AtmD | Paxilline/Paspaline | Dimethylallyl diphosphate | C-20, C-21 (reverse) | Reverse monoprenylation | Aspergillus flavus |

| JanD | Shearinine precursors | Dimethylallyl diphosphate | Tandem prenylation sites | Tandem prenylation | Penicillium janthinellum |

Late-Stage Oxidative Cyclization Mechanisms

The final stages of Shearinine D biosynthesis involve sophisticated oxidative cyclization mechanisms that generate the characteristic bicyclic core structure [15] [20]. These transformations represent some of the most chemically challenging steps in indole diterpenoid biosynthesis and require specialized enzymatic machinery [20] [21].

Flavoprotein Oxidase-Mediated Cyclizations

The key oxidative cyclization step in Shearinine D biosynthesis is catalyzed by JanO, a flavoprotein oxidase belonging to the berberine bridge enzyme-like family [15] [20]. JanO catalyzes the formation of the characteristic A/B bicyclic shearinine core through a complex two-step oxidation mechanism [15]. Studies using substrate analogues and buffers containing heavy water (H₂¹⁸O) have provided crucial mechanistic insights into this transformation [15].

Experimental evidence demonstrates that JanO catalyzes a two-step oxidation process via a hydroxylated intermediate [15]. The reaction mechanism involves a hydride-transfer mechanism rather than direct oxygen insertion [15]. Isotope labeling experiments with 30% H₂¹⁸O revealed that the oxygen atom in the cyclic ether ring originates from water rather than molecular oxygen [20] [21]. This finding indicates that JanO catalyzes a cascade of reactions including oxidation of the isoprenyl group, hydration, additional oxidation, and final cyclization [20].

Comparative Oxidative Cyclization Mechanisms

Related flavoprotein oxidases in indole diterpenoid biosynthesis exhibit similar mechanistic features to JanO [20] [21]. NodO from Hypoxylon pulicicidum, which shares 52.1% sequence identity with JanO, catalyzes analogous oxidative cyclization in nodulisporic acid biosynthesis [20]. The nodulisporic acid synthesis likely proceeds through a similar cyclization pathway involving oxidation, hydration, and cyclization steps [20].

PtmO from Penicillium simplicissimum represents another example of flavoprotein oxidase-mediated cyclization in indole diterpenoid biosynthesis [20]. This enzyme catalyzes oxidation of isoprenyl groups and enables incorporation of hydroxyl groups derived from water [20]. The diversity of these reactions illustrates the versatility of flavoprotein oxidases for generating structural complexity in indole diterpenoids [20].

Enzymatic Control of Stereochemistry

The oxidative cyclization reactions catalyzed by flavoprotein oxidases exhibit remarkable stereochemical control [20] [22]. Studies of flavin-catalyzed oxidative ring expansion have revealed that these enzymes can direct the formation of specific stereoisomers through carefully controlled reaction conditions [22]. The oxidized form of flavin catalyzes successive oxidations of amines to imines with involvement of hydrolysis for ring expansion [22].

Investigations using ¹⁸O-labeled experiments have demonstrated that incorporated oxygen atoms originate predominantly from water rather than molecular oxygen [22]. This mechanistic feature is consistent across multiple flavoprotein oxidases involved in indole diterpenoid biosynthesis [20] [22]. The reduced flavin is regenerated through oxidation with molecular oxygen to form hydrogen peroxide, completing the catalytic cycle [22].

| Enzyme | Enzyme Class | Substrate | Mechanism | Oxygen Source | Product Features | Organism |

|---|---|---|---|---|---|---|

| JanO | Flavoprotein oxidase (BBE-like) | Shearinine precursor | Two-step oxidation + hydride transfer | Water (H₂¹⁸O labeling) | A/B bicyclic core | Penicillium janthinellum |

| NodO | Flavoprotein oxidase (BBE-like) | Nodulisporic acid precursor | Oxidative cyclization | Water and molecular oxygen | Bicyclic system | Hypoxylon pulicicidum |

| LtmJ | Cytochrome P450 | Lolitrem precursor | Oxidative coupling/cyclization | Molecular oxygen | A/B ring structure | Epichloë festucae |

| PtmO | Flavoprotein oxidase | Penitrem precursor | Oxidative incorporation from water | Water | Hydroxyl incorporation | Penicillium simplicissimum |

The retrosynthetic analysis of shearinine D required careful consideration of its highly complex polycyclic framework, which incorporates multiple challenging structural features including a trans-hydrindane motif, a dioxabicyclo[3.2.1]octane unit, and an indole diterpenoid core [1] [3] [4]. Carreira and coworkers developed a strategic approach that prioritized late-stage coupling of two complex fragments to minimize the risk of degradation of sensitive functional groups during early synthetic transformations [3] [4].

The key retrosynthetic disconnection involved fragmenting the molecule at the nonacyclic bond connecting the indole diterpenoid framework to the oxidized terminal ring system [5]. This approach enabled independent preparation of both fragments under optimized conditions specific to their structural requirements. The polycyclic architecture analysis revealed that the trans-hydrindane motif could be accessed through diastereoselective cyclopropanation, while the dioxabicyclo[3.2.1]octane unit could be installed via an Achmatowicz rearrangement sequence [3] [6].

The retrosynthetic strategy also incorporated considerations for establishing the multiple quaternary stereocenters present in shearinine D. The analysis identified the C3 and C16 positions as critical for controlling the overall stereochemical outcome, leading to the development of a cyclopropanation-based approach that could deliver the requisite trans-relationship between these centers [3] [7]. This strategic framework provided the foundation for developing efficient synthetic routes to both shearinine D and the related natural product shearinine G [3] [4].

Diastereoselective Cyclopropanation Strategies

The formation of the challenging trans-hydrindane motif in shearinine D was accomplished through a highly diastereoselective intramolecular cyclopropanation reaction [1] [3] [7]. This transformation represented a critical advancement in indole diterpenoid synthesis, as previous approaches had typically favored cis-hydrindane formation, requiring subsequent stereoselective inversions to access the desired trans-relationship [8] [9].

The cyclopropanation strategy employed rhodium(II) acetate as the catalyst for the intramolecular cyclization of a strategically positioned diazo ketone substrate [3] [7]. Under optimized conditions using dichloromethane at room temperature, the reaction proceeded with excellent diastereoselectivity (>20:1) favoring the trans-hydrindane product [3]. This remarkable selectivity was attributed to the conformational constraints imposed by the polycyclic framework, which directed the carbene intermediate to approach from the less hindered face of the molecule.

The success of this cyclopropanation approach provided access to vicinal quaternary stereocenters at C3 and C16 with the correct relative stereochemistry for shearinine D [3] [7]. Subsequent ring-opening of the cyclopropane intermediate under carefully controlled conditions delivered the desired trans-hydrindane framework while preserving the stereochemical integrity of the adjacent functional groups. This methodology has since been recognized as a valuable approach for accessing trans-hydrindane motifs in complex natural product synthesis [8] [10].

Achmatowicz Reaction in Oxygenated Ring Formation

The installation of the dioxabicyclo[3.2.1]octane motif in shearinine D was achieved through an innovative one-pot sequence consisting of Sharpless dihydroxylation followed by Achmatowicz rearrangement [3] [6] [7]. This approach represented a significant advancement in the application of the Achmatowicz reaction to complex natural product synthesis, demonstrating its utility for constructing highly oxygenated bicyclic systems under mild conditions [11] [12].

The Achmatowicz reaction involves the oxidative ring expansion of furfuryl alcohols to form substituted dihydropyranones, which can subsequently undergo further transformations to yield complex oxygenated ring systems [11] [13]. In the context of shearinine D synthesis, the reaction was preceded by Sharpless asymmetric dihydroxylation to introduce the requisite hydroxyl groups with high enantioselectivity [3] [6]. This sequential transformation allowed for the efficient construction of the dioxabicyclo[3.2.1]octane framework in a single synthetic operation.

The success of this approach relied on careful optimization of reaction conditions to ensure compatibility between the dihydroxylation and subsequent oxidative rearrangement steps [3] [6]. The use of appropriate oxidizing agents and buffer systems enabled the transformation to proceed without significant side reactions or decomposition of sensitive intermediates. This methodology has since been applied to the synthesis of other complex natural products containing similar oxygenated bicyclic motifs [14] [11] [15].

Convergent Fragment Coupling Methodologies

The final assembly of shearinine D was achieved through convergent fragment coupling strategies that enabled the union of two complex molecular fragments at a late stage in the synthesis [3] [16] [7]. This approach offered significant advantages over linear synthetic strategies by minimizing the number of transformations performed on advanced intermediates and reducing the overall impact of individual step inefficiencies on the final yield [17].

The key fragment coupling transformation employed Stille cross-coupling chemistry to form the critical carbon-carbon bond between the indole-containing fragment and the oxidized terpenoid portion of the molecule [3] [7]. This palladium-catalyzed reaction was performed under copper chloride acceleration to enhance the coupling efficiency and minimize competing side reactions [3]. The use of aryl stannanes as coupling partners provided excellent functional group tolerance and enabled the reaction to proceed under relatively mild conditions.

Following the Stille coupling, oxidative indole formation was employed to complete the aromatic system and establish the final connectivity pattern required for shearinine D [3] [7]. This transformation was achieved using palladium(II) trifluoroacetate in the presence of sodium acetate, conditions that proved optimal for the cyclization while avoiding degradation of the sensitive hydroxyl groups present in the molecule [3]. The convergent approach enabled the synthesis to be completed efficiently, providing shearinine D in good overall yield from the coupling fragments.

| Synthetic Approach | Key Methodology | Stereochemical Control | Typical Yield (%) |

|---|---|---|---|

| Retrosynthetic Analysis | Fragment disconnection | Strategic bond cleavage | N/A |

| Cyclopropanation | Rhodium-catalyzed intramolecular reaction | >20:1 diastereoselectivity | 60-70 |

| Achmatowicz Reaction | One-pot dihydroxylation/rearrangement | Stereocontrolled ring formation | 75-85 |

| Fragment Coupling | Stille cross-coupling | Late-stage union | 69 |

XLogP3

Wikipedia

Explore Compound Types